

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 4-Propylphenol

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Compound of Interest

Compound Name: 4-Propylphenol

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Abstract

This document provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-propylphenol**. It includes comprehensive tables of chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol for sample preparation and spectral acquisition. A workflow diagram is also presented to illustrate the analytical process, serving as a practical guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

4-Propylphenol is a phenolic compound with applications in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers. Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the full assignment of the ^1H and ^{13}C NMR spectra of **4-propylphenol**.

Data Presentation

The ^1H and ^{13}C NMR data for **4-propylphenol** were acquired in deuterated chloroform (CDCl_3) and are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-propylphenol** exhibits characteristic signals for the aromatic protons of a 1,4-disubstituted benzene ring and the aliphatic protons of the propyl group. The assignments are presented in Table 1.

Table 1: ¹H NMR Spectral Data for **4-Propylphenol** in CDCl₃

Signal Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-2, H-6 (Aromatic)	7.03	d	~8.5	2H
H-3, H-5 (Aromatic)	6.75	d	~8.5	2H
-OH (Phenolic)	4.92	s	-	1H
-CH ₂ - (Benzylic)	2.51	t	~7.6	2H
-CH ₂ - (Methylene)	1.59	m	~7.5	2H
-CH ₃ (Methyl)	0.92	t	~7.4	3H

Note: Coupling constants are typical estimated values for this structural motif.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of **4-propylphenol**. The chemical shifts for each carbon atom are detailed in Table 2.

Table 2: ¹³C NMR Spectral Data for **4-Propylphenol** in CDCl₃

Carbon Assignment	Chemical Shift (δ) [ppm]
C-1 (C-OH)	153.6
C-4 (C-CH ₂ CH ₂ CH ₃)	135.9
C-2, C-6 (CH)	129.5
C-3, C-5 (CH)	115.1
-CH ₂ - (Benzylic)	37.2
-CH ₂ - (Methylene)	24.6
-CH ₃ (Methyl)	13.9

Experimental Protocol

A standardized protocol for the NMR analysis of **4-propylphenol** is provided below.

Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of **4-propylphenol** into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool placed in the Pasteur pipette during transfer.
- Capping: Securely cap the NMR tube.

NMR Spectrometer Parameters

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 128-1024 scans (or more, depending on sample concentration).
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0 to 160 ppm.

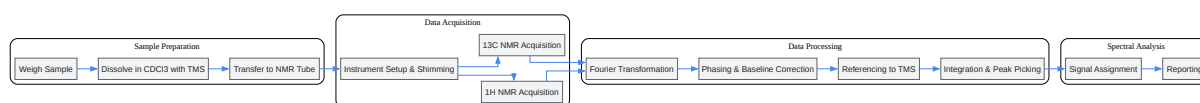
Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform Fourier transformation.
- Phasing: Manually phase the spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integration: For the ^1H spectrum, integrate the signals to determine the relative number of protons.

- Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the NMR spectral analysis of **4-propylphenol**.



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Caption: Workflow for **4-Propylphenol** NMR Analysis.

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